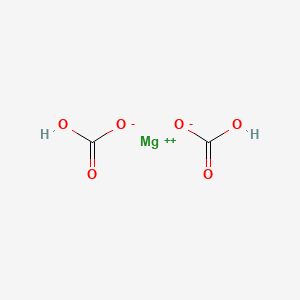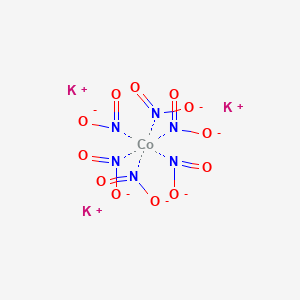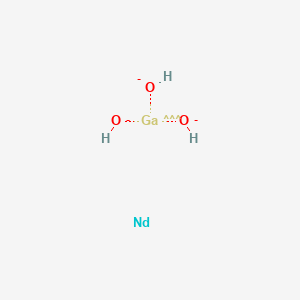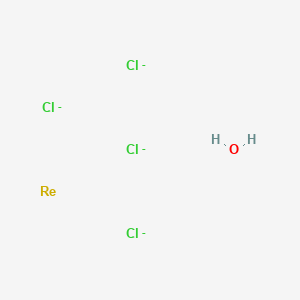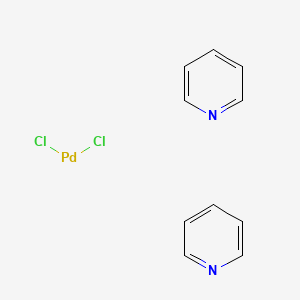
CERIUM MONOSULFIDE, 99
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium monosulfide is a binary inorganic compound composed of cerium and sulfur, with the chemical formula CeS. It is the simplest of cerium sulfides and appears as a yellow crystalline solid. This compound is known for its high melting point and stability, making it useful in various industrial applications .
Synthetic Routes and Reaction Conditions:
- Cerium monosulfide can be synthesized by heating stoichiometric amounts of cerium and sulfur at high temperatures (around 2450°C). The reaction is as follows:
Direct Synthesis: Ce+S→CeS
Another method involves the reduction of dicerium trisulfide with cerium hydride:Reduction Reaction: Ce2S3+CeH2→3CeS+H2
Industrial Production Methods:
Carbothermic Reduction: This method involves the reduction of cerium dioxide with carbon in the presence of sulfur.
Types of Reactions:
Oxidation: Cerium monosulfide can undergo oxidation when exposed to air, forming cerium oxysulfide.
Reduction: It can be reduced back to cerium and sulfur under specific conditions.
Substitution: Cerium monosulfide can react with other elements or compounds to form various cerium-based compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can oxidize cerium monosulfide.
Reducing Agents: Hydrogen or other reducing agents can reduce cerium monosulfide.
Reaction Conditions: High temperatures and controlled atmospheres are often required for these reactions.
Major Products:
Oxidation: Cerium oxysulfide.
Reduction: Cerium and sulfur.
Scientific Research Applications
Cerium monosulfide has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology and Medicine: Cerium compounds, including cerium monosulfide, have been studied for their antimicrobial properties and potential use in wound healing.
Industry: It is used in the production of high-temperature ceramics and as a component in certain alloys.
Mechanism of Action
The mechanism by which cerium monosulfide exerts its effects involves its ability to interact with other elements and compounds. In biological systems, cerium compounds can mimic and replace calcium, which is presumed to be a major mechanism of their beneficial action. In industrial applications, its high melting point and stability make it an effective material for high-temperature processes .
Comparison with Similar Compounds
- Cerium Monoselenide (CeSe)
- Cerium Monotelluride (CeTe)
Comparison:
- Cerium Monosulfide vs. Cerium Monoselenide: Both compounds have similar structures and properties, but cerium monosulfide is more stable and has a higher melting point.
- Cerium Monosulfide vs. Cerium Monotelluride: Cerium monotelluride has a lower melting point and different reactivity compared to cerium monosulfide .
Cerium monosulfide stands out due to its high stability, melting point, and versatility in various applications, making it a unique and valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
12014-82-3 |
|---|---|
Molecular Formula |
Ce2S3 |
Molecular Weight |
376.427 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
